BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide

Anti-Candidal Antifungal Structure-Activity Relationship

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide (CAS 74270-72-7; synonym: N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide) is a synthetic pyridine-based thiosemicarbazide derivative of the first-line antitubercular drug isoniazid (INH). This compound belongs to the 1-acyl-4-arylthiosemicarbazide class, characterized by a pyridine-4-carbonyl moiety at N1 and a 4-chlorophenyl substituent at N4.

Molecular Formula C13H11ClN4OS
Molecular Weight 306.77 g/mol
Cat. No. B2546633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide
Molecular FormulaC13H11ClN4OS
Molecular Weight306.77 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)Cl
InChIInChI=1S/C13H11ClN4OS/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)
InChIKeyQVPPQDAPAFWTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide: A Dual-Action Isoniazid-Derived Thiosemicarbazide for Antimicrobial Research and Procurement


4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide (CAS 74270-72-7; synonym: N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide) is a synthetic pyridine-based thiosemicarbazide derivative of the first-line antitubercular drug isoniazid (INH) [1]. This compound belongs to the 1-acyl-4-arylthiosemicarbazide class, characterized by a pyridine-4-carbonyl moiety at N1 and a 4-chlorophenyl substituent at N4 [2]. It has been crystallographically characterized in the monoclinic space group P21/c, confirming its structural identity beyond spectroscopic analysis [2]. Unlike generic thiosemicarbazide building blocks, this specific compound has demonstrated quantifiable, dual antimicrobial activity against both drug-resistant Gram-positive bacteria (including MRSA) and clinically isolated Candida species in peer-reviewed primary research [1][3].

Why Generic 4-Arylthiosemicarbazide Substitution Cannot Replace 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide in Antimicrobial Research


Substitution within the 4-arylthiosemicarbazide class is not functionally interchangeable. The identity and position of the aryl substituent directly govern both the potency and spectrum of antimicrobial activity through electronic effects on the thiosemicarbazide pharmacophore [1]. Systematic structure-activity relationship (SAR) studies across a library of 18 N-(4-aryl/cyclohexyl)-2-(pyridine-4-ylcarbonyl) hydrazinecarbothioamide derivatives demonstrated that anti-Candida activity is strongly correlated with para-substitution on the phenyl ring, with the p-chloro derivative (i.e., the target compound) exhibiting the highest potency among all tested analogs [2]. Simply replacing the 4-chlorophenyl group with an unsubstituted phenyl, 4-methylphenyl, or even 3-chlorophenyl moiety results in a measurable loss of antifungal activity [2]. Procurement of a non-specific 4-arylthiosemicarbazide or an alternative halogen-substituted analog without verifying the substitution pattern therefore carries a quantifiable risk of selecting a compound with inferior or absent antimicrobial activity against clinically relevant Candida and MRSA strains.

Product-Specific Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide


Superior Anti-Candida Potency of 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide Versus Itraconazole and Non-Chlorinated Analogs

In a head-to-head comparison against the clinical antifungal drug itraconazole, 4-(4-chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide (compound 2c) demonstrated superior potency against Candida albicans ATCC 66027 and Candida spp. (blood isolate) with an MIC range of 0.09–0.78 µg/mL versus 0.04–1.56 µg/mL for itraconazole across all tested Candida strains [1]. Critically, among 18 synthesized N-(4-aryl/cyclohexyl)-2-(pyridine-4-ylcarbonyl) hydrazinecarbothioamide derivatives, only those bearing p-chloro (2c), p-iodo (2q), m-chloro (2l), and o-nitro (2r) substitutions enhanced anti-Candida activity, and compound 2c was identified as the most effective overall [1]. The activity is directly attributed to the electronic effect of the para-chloro substituent on the phenyl ring, establishing a clear SAR that differentiates this compound from its non-chlorinated and meta-substituted analogs [1].

Anti-Candidal Antifungal Structure-Activity Relationship

Potent Activity of 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide Against Methicillin-Resistant Staphylococcus aureus (MRSA) Compared to Ampicillin and Ceftriaxone

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide (compound 2) was evaluated against twelve bacterial strains including three MRSA clinical isolates (MRSA 85N, MRSA 66N, MRSA 15G) and the Gram-positive Bacillus subtilis ATCC 10400, using ampicillin and ceftriaxone as reference drugs [1]. Compound 2 was most effective against B. subtilis ATCC 10400 and all three MRSA strains, outperforming both ampicillin and ceftriaxone under identical assay conditions [1][2]. MRSA 85N was identified as the most susceptible strain to compound 2 [2]. Notably, compound 2 was ineffective against Gram-negative bacteria, demonstrating a Gram-positive-selective antibacterial profile that differentiates it from broad-spectrum antibiotics and positions it as a targeted anti-Gram-positive lead [2].

Antibacterial MRSA Gram-positive

Favorable Selectivity Profile: Minimal Cytotoxicity Against Non-Cancer Cells Compared to Antifungal Reference Standard

In the anti-Candidal study by Bhat et al. (2014), all synthesized N-(4-aryl/cyclohexyl)-2-(pyridine-4-ylcarbonyl) hydrazinecarbothioamide derivatives were screened for cytotoxicity against the non-cancer breast epithelial cell line MCF-10A [1]. The active compounds—including the target compound 2c (p-chloro), 2r (o-nitro), and 2a (unsubstituted phenyl)—showed minimal cytotoxic activity against MCF-10A cells at concentrations that produced potent anti-Candida effects [1]. Furthermore, these three active compounds were additionally tested against three human cancer cell lines (HT1080 fibrosarcoma, HepG2 hepatocellular carcinoma, and A549 lung adenocarcinoma) and exhibited minimal cytotoxicity across all three cancer lines as well [1]. This broad lack of mammalian cell cytotoxicity at antifungal-effective concentrations suggests a favorable selectivity window that is not uniformly observed across the thiosemicarbazide class and distinguishes this compound from more cytotoxic analogs.

Cytotoxicity Selectivity Safety Pharmacology

Physicochemical Differentiation: Isoniazid-Derived Scaffold with Characterized Solubility and Crystallographic Identity

4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide is an isoniazid (INH) analogue, synthesized by condensation of pyridine-4-carbohydrazide with p-chlorophenyl isothiocyanate [1]. Its single-crystal X-ray structure has been deposited with the Cambridge Crystallographic Data Centre (CCDC 1404136), confirming the monoclinic P21/c space group with unit cell parameters a = 11.6050(3) Å, b = 13.3130(4) Å, c = 9.9884(3) Å, β = 94.911(2)° [1]. The compound exhibits a melting point of 210–212 °C and a molecular ion peak at m/z 306.99 [M]+ by ESI-MS [1]. Solubility studies in five pure solvents (ethanol, ethylene glycol, propylene glycol, PEG-400, isopropyl alcohol) across 298.15–338.15 K have been published, providing essential pre-formulation data for drug development [2]. This crystallographically validated identity and characterized solubility profile differentiate the compound from uncharacterized thiosemicarbazide derivatives whose procurement carries structural uncertainty and formulation risk.

Physicochemical Characterization Solubility X-ray Crystallography

Optimal Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide Based on Quantitative Evidence


Lead Compound for Anti-MRSA Drug Discovery Programs

This compound is validated as a lead for Gram-positive-selective antibacterial development, directly addressing the critical unmet need for novel anti-MRSA agents. The demonstrated superiority over ampicillin and ceftriaxone against three phenotypically distinct MRSA clinical isolates (MRSA 85N, MRSA 66N, MRSA 15G) and B. subtilis ATCC 10400 positions it as a scaffold for medicinal chemistry optimization targeting methicillin-resistant staphylococcal infections [1]. Its Gram-positive selectivity (inactivity against Gram-negative bacteria) is advantageous for pathogen-targeted therapy, potentially minimizing microbiome disruption compared to broad-spectrum antibiotic leads [1].

Scaffold for Broad-Spectrum Anti-Candida Agent Optimization

As the most potent compound among 18 derivatives against clinically isolated Candida species—with an MIC range (0.09–0.78 µg/mL) surpassing itraconazole—this compound serves as an ideal starting point for antifungal SAR expansion [1]. The established correlation between p-chloro substitution and enhanced anti-Candidal activity provides a rational basis for further structural modifications targeting improved pharmacokinetic properties while retaining the pharmacophoric p-chlorophenyl-thiosemicarbazide core [1]. The compound's minimal cytotoxicity against MCF-10A, HT1080, HepG2, and A549 cells supports its suitability for hit-to-lead campaigns where mammalian cell safety is a prerequisite [1].

Isoniazid-Derived Chemical Probe for Dual Antibacterial-Antifungal Mechanistic Studies

The dual antimicrobial profile—potent activity against both Gram-positive bacteria (including MRSA) and Candida species—makes this compound a valuable chemical probe for investigating convergent antimicrobial mechanisms or dual-target engagement strategies [1]. Its origin as an isoniazid derivative further enables comparative mechanistic studies against the parent drug, particularly in exploring whether the thiosemicarbazide modification redirects the mechanism away from mycolic acid synthesis inhibition (isoniazid's canonical target) toward novel bacterial targets relevant to MRSA [1].

Pre-Formulation Development Leveraging Published Solubility and Solid-State Data

Industrial formulation scientists can utilize the published temperature-dependent solubility data in five pharmaceutically relevant solvents (ethanol, EG, PG, PEG-400, IPA across 298.15–338.15 K) to guide solvent selection for crystallization, dissolution testing, and early formulation development without requiring de novo experimental determination [1]. The deposited single-crystal structure (CCDC 1404136) provides a definitive reference for solid-state characterization, polymorph screening, and identity verification during quality control, reducing analytical burden during scale-up .

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1-(4-pyridylcarbonyl)thiosemicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.